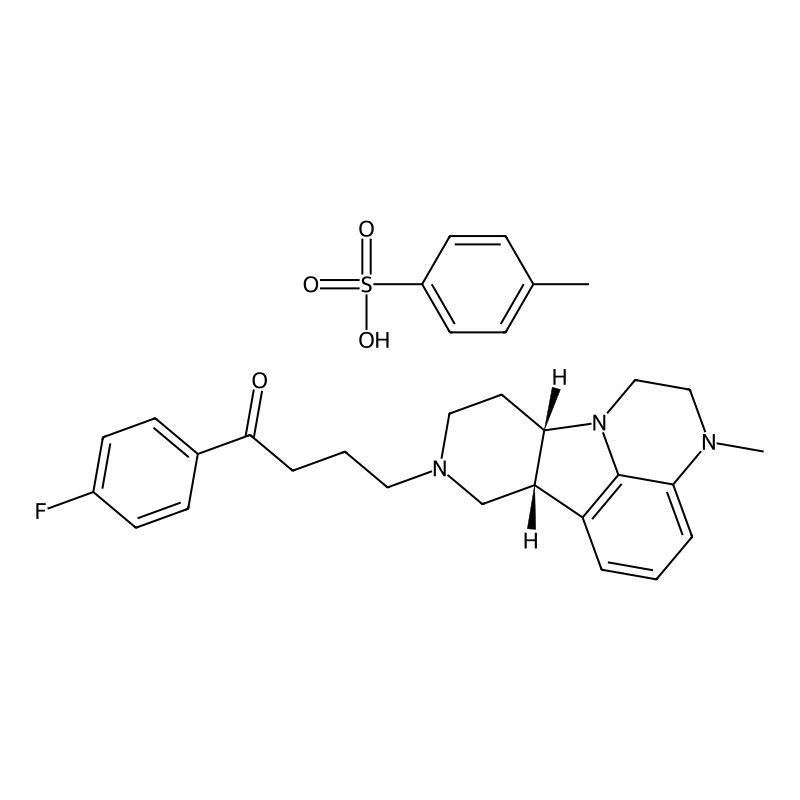

lumateperone Tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lumateperone tosylate is a novel compound derived from lumateperone, a second-generation antipsychotic approved for the treatment of schizophrenia. It exhibits a unique receptor binding profile, modulating the activity of neurotransmitters such as glutamate, serotonin, and dopamine, which are critical in the pathophysiology of schizophrenia. The chemical formula for lumateperone tosylate is , with a molecular weight of approximately 565.7 g/mol . This compound is characterized by its ability to alleviate both positive and negative symptoms of schizophrenia, making it distinct from traditional antipsychotics that often have significant side effects .

- Lumateperone's mechanism of action is still under investigation, but it's believed to work by modulating the activity of several key neurotransmitters in the brain, including serotonin, dopamine, and glutamate [].

- Unlike some other antipsychotics, it has minimal activity on other receptors, potentially leading to fewer side effects [].

- Lumateperone is generally well-tolerated, with a lower risk of metabolic side effects compared to some other antipsychotics [].

- However, common side effects include fatigue, somnolence, headache, and nausea [].

- It carries a black box warning from the FDA regarding increased mortality in elderly patients with dementia-related psychosis [].

Neuroscience Research

Lumateperone tosylate interacts with several neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. Researchers are interested in understanding how it modulates these systems and how this might influence brain function []. Studies are conducted using in vitro (cell-based) and in vivo (animal) models to investigate these mechanisms.

Psychiatric Research

A significant area of research focuses on schizophrenia, a chronic mental illness. Lumateperone tosylate is being investigated as a potential treatment for schizophrenia due to its effects on the neurotransmitter systems implicated in the disorder [, ]. Clinical trials assess its efficacy and safety in managing symptoms and improving quality of life for patients with schizophrenia.

Medicinal Chemistry

Lumateperone tosylate's structure and properties make it a valuable tool in medicinal chemistry research. Scientists can use it as a starting material or reference compound to develop new drugs with similar or improved therapeutic profiles []. This involves studying how modifications to the molecule affect its interactions with biological targets.

Pharmacology Research

Pharmacological research explores lumateperone tosylate's interactions with other drugs, receptors, and enzymes. This helps scientists understand its potential side effects and how it might be combined with other medications for treatment purposes []. Additionally, researchers investigate how the body absorbs, distributes, metabolizes, and excretes lumateperone tosylate, which is important for determining appropriate dosing strategies.

Animal Studies

Preclinical studies using animal models are crucial for assessing the efficacy and safety of lumateperone tosylate before human trials. These studies evaluate the drug's effects on behavior, physiology, and potential toxicity []. They also help researchers understand how the drug is absorbed, distributed, metabolized, and excreted in living organisms.

Lumateperone tosylate demonstrates a multifaceted mechanism of action. It selectively binds to dopamine D2 receptors while also influencing serotonin and glutamate pathways. This dual action allows it to effectively target both the positive symptoms (such as hallucinations) and negative symptoms (such as apathy) associated with schizophrenia. Studies indicate that lumateperone has a favorable safety profile with minimal off-target effects compared to other antipsychotics .

Lumateperone tosylate is primarily utilized in the treatment of schizophrenia. Its unique pharmacological profile allows it to address both the cognitive deficits and mood disturbances associated with this mental illness. Additionally, ongoing research explores its potential applications in other psychiatric disorders due to its modulatory effects on neurotransmitter systems .

Interaction studies have shown that lumateperone tosylate is metabolized by cytochrome P450 3A4 enzymes, producing active metabolites that contribute to its therapeutic effects. It exhibits high plasma protein binding (approximately 97.4%), which influences its distribution and efficacy . Understanding these interactions is crucial for predicting potential drug-drug interactions in clinical settings.

Lumateperone tosylate shares similarities with other antipsychotic medications but stands out due to its unique receptor binding profile and lower incidence of side effects. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Aripiprazole | Partial agonist at dopamine D2 receptors | Unique partial agonist activity |

| Paliperidone | Dopamine D2 antagonist | Active metabolite from risperidone |

| Clozapine | Multiple receptor antagonist | Effective for treatment-resistant schizophrenia |

| Risperidone | Dopamine D2 antagonist | Effective for both positive and negative symptoms |

Lumateperone's ability to modulate glutamate alongside dopamine and serotonin sets it apart from these compounds, potentially offering a more balanced therapeutic effect with fewer adverse reactions .

The retrosynthetic analysis of lumateperone tosylate reveals a complex tetracyclic framework that requires strategic disconnection to identify efficient synthetic pathways [1]. The core structure consists of a fused pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline system with specific stereochemical requirements at the 6bR,10aS configuration [2]. Three distinct retrosynthetic approaches have been developed, each offering different advantages in terms of scalability and overall efficiency [1].

The original retrosynthetic strategy employed 3,4-dihydroquinoxalin-2(1H)-one as the starting material, utilizing a nitrosation-Fischer indole synthesis sequence [1]. This approach, while pioneering, suffered from poor scalability and low overall yields of approximately 23% [1]. The strategy required chiral high-performance liquid chromatography separation at the final stage, rendering it unsuitable for industrial-scale production [25].

A subsequent improved approach utilized 2-bromophenylhydrazine hydrochloride as the starting material, implementing an enhanced Fischer indole synthesis methodology [1] [7]. This strategy demonstrated improved overall yields of 33% and introduced the use of S-(+)-mandelic acid for chiral resolution, eliminating the need for expensive chromatographic separation [1]. The approach showed moderate scalability potential with demonstration at the 300-gram scale [1].

The most recent retrosynthetic analysis has focused on a reductamination-palladium cyclization strategy, maintaining 2-bromophenylhydrazine hydrochloride as the starting material while optimizing reaction conditions and intermediate handling [1]. This approach has achieved overall yields of 65% over nine synthetic steps, representing a significant improvement in efficiency [1]. The strategy demonstrates excellent scalability potential with successful implementation at the 20-gram scale and clear pathways for kilogram-scale production [1].

| Route | Starting Material | Key Strategy | Overall Yield (%) | Steps | Scalability | Chiral Resolution |

|---|---|---|---|---|---|---|

| Original Route | 3,4-Dihydroquinoxalin-2(1H)-one | Nitrosation-Fischer Indole | 23 | 12 | Poor | Chiral HPLC |

| Improved Route (Sun et al.) | 2-Bromophenylhydrazine HCl | Improved Fischer Indole | 33 | 10 | Moderate | S-(+)-Mandelic acid |

| New Route (Current Study) | 2-Bromophenylhydrazine HCl | Reductamination-Pd Cyclization | 65 | 9 | Good | S-(+)-Mandelic acid |

The retrosynthetic analysis demonstrates the evolution of synthetic strategy from low-yielding academic routes to practical industrial processes [1] [25]. The key strategic elements include early introduction of stereochemical control, efficient construction of the tetracyclic framework, and optimization of functional group transformations [1].

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of lumateperone tosylate proceeds through several critical intermediates, each requiring specific reaction conditions and purification protocols [1]. The initial intermediate, 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (10), is prepared through Fischer indole synthesis between 2-bromophenylhydrazine hydrochloride and 4,4-piperidinediol hydrochloride in ethanol at 65-75°C [1]. This transformation proceeds with 91% yield and establishes the core indole framework [1].

The subsequent reduction of compound 10 to 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (11) employs methanesulfonic acid and triethylsilane at 30-40°C [1]. This reductive process achieves 89% yield on kilogram scale and produces the cis-fused ring system essential for subsequent transformations [1]. The reaction mechanism involves selective reduction of the aromatic ring under strongly acidic conditions, with triethylsilane serving as the hydride source [1].

The chiral resolution of compound 11 using S-(+)-mandelic acid in methanol represents a critical stereoselective step [1] [7]. The process operates at 40-50°C and yields the S-mandelate salt (11-MA) in 41% isolated yield with greater than 99% enantiomeric excess [1]. The diastereomeric salt formation relies on hydrogen bonding interactions between the mandelic acid and the basic nitrogen centers of the pyrido[4,3-b]indole core [13] [15].

The ethyl carboxylate formation from compound 11-MA proceeds through treatment with ethyl chloroformate in tetrahydrofuran at room temperature [1]. This transformation yields compound 12 in 94% isolated yield with greater than 99% purity [1]. The reaction mechanism involves nucleophilic attack of the secondary amine on the chloroformate, followed by elimination of hydrogen chloride [1].

| Intermediate | Yield (%) | Purity (%) | Melting Point (°C) | Enantiomeric Excess (%) | Scale Demonstrated |

|---|---|---|---|---|---|

| Compound 10 (6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HCl) | 91 | 97.5 | N/A | N/A | 50 L |

| Compound 11 (6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole) | 89 | 99.0 | 109.6-114.9 | Racemic | 50 L |

| Compound 11-MA (S-mandelate salt) | 41 | 99.3 | 215.6-218.2 | >99 | 50 L |

| Compound 12 (Ethyl carboxylate) | 94 | 99.6 | 144.8-147.3 | >99 | 50 L |

| Compound 16-HCl (Tetracyclic core) | 85 | 98.9 | N/A | >99 | 20 L |

| Lumateperone (Free base) | 91 | 98.1 | N/A | >99 | 20 L |

| Lumateperone Tosylate | 71 | 99.3 | N/A | >99 | 20 g |

The reductamination reaction represents a novel approach for introducing the methylaminoethyl side chain [1]. Compound 12 is treated with (2,2-dimethoxyethyl)methylamine in trifluoroacetic acid and triethylsilane at 30-35°C [1]. This transformation proceeds through initial formation of an iminium intermediate, followed by selective reduction to yield compound 19 [1]. The reaction demonstrates good functional group tolerance and proceeds with high stereochemical fidelity [1].

The palladium-catalyzed cyclization step employs palladium(II) acetate and DavePhos ligand in toluene at 90-100°C [1]. This transformation constructs the final tetracyclic framework through intramolecular aryl-amination, yielding compound 15 in 71% yield [1]. The reaction mechanism involves oxidative addition of palladium to the aryl bromide, coordination of the amine nucleophile, and reductive elimination to form the carbon-nitrogen bond [1].

The final ester hydrolysis proceeds under acidic conditions using concentrated hydrochloric acid at 90-100°C for 18 hours [1]. This transformation yields the tetracyclic core 16-HCl in 85% yield with 98% purity after crystallization from isopropanol [1]. The hydrochloride salt formation provides improved handling characteristics and crystallization properties compared to the free base [1].

Tosylation Strategies and Salt Formation Kinetics

The formation of lumateperone tosylate represents the final step in the synthetic sequence and requires careful optimization of reaction conditions to achieve high yield and purity [1] [8]. The tosylation process involves treatment of lumateperone free base with p-toluenesulfonic acid monohydrate in ethyl acetate at 5-10°C [1]. This salt formation proceeds through acid-base neutralization, resulting in protonation of the tertiary amine nitrogen and formation of the tosylate counterion [1].

The kinetics of tosylation are influenced by several factors including solvent choice, temperature, and stoichiometry [8] [11]. Ethyl acetate provides optimal solvent properties, offering good solubility for both reactants while promoting crystallization of the product [1]. The reaction temperature of 5-10°C ensures controlled precipitation and minimizes side reactions [1]. The process achieves 71% isolated yield with greater than 99% purity by high-performance liquid chromatography analysis [1].

Alternative tosylation strategies have been investigated to optimize the salt formation process [8] [11]. Direct tosylation in isopropyl acetate was initially employed but suffered from poor scalability and moderate yields of 53% [1]. The formation of crystalline form A using various organic solvents demonstrated improved polymorphic control but required extended reaction times of 0.5-30 hours [26]. Ditosylate formation using 1,4-dioxane and heptane solvent mixtures showed promise for creating specific crystal forms but added complexity to the purification process [11].

| Method | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Crystal Form | Scalability |

|---|---|---|---|---|---|---|---|

| Direct Tosylation | i-PrOAc | Room temperature | N/A | 53 | N/A | Form A | Poor |

| Crystalline Form A | Various organic solvents | 18-28 | 0.5-30 | Variable | >95 | Polymorphic forms | Moderate |

| Ditosylate Formation | 1,4-Dioxane/Heptane | 0-5 | 5-8 | Variable | >95 | Form F1 | Good |

| Current Method | EtOAc | 5-10 | 1 | 71 | >99 | Monotosylate | Excellent |

The salt formation kinetics follow second-order behavior, with the rate dependent on both lumateperone and p-toluenesulfonic acid concentrations [27]. The reaction proceeds rapidly at low temperatures, with complete conversion achieved within one hour under optimized conditions [1]. The crystallization kinetics are controlled by nucleation and crystal growth processes, with stirring and temperature control playing critical roles in determining final crystal morphology [13].

The solid-state characterization of lumateperone tosylate reveals specific crystalline forms with distinct X-ray powder diffraction patterns [28] [31]. The monotosylate form demonstrates characteristic peaks at 4.2, 6.3, 10.4, 14.6, and 18.7 degrees two theta [31]. The crystal structure exhibits monoclinic symmetry with space group C2 and unit cell parameters a = 15.5848(10) Å, b = 6.0700(4) Å, c = 31.3201(14) Å, and β = 96.544(5)° [28].

The optimization of tosylation conditions has focused on maximizing yield while maintaining product quality and process efficiency [1] [8]. The current method represents a significant improvement over earlier approaches, achieving excellent scalability and consistent product quality [1]. The process demonstrates robustness across different batch sizes and has been successfully implemented at multi-gram scale [1].

Diastereomeric Resolution Techniques for Enantiopure Production

The production of enantiopure lumateperone tosylate requires efficient diastereomeric resolution techniques to achieve the required 6bR,10aS stereochemistry [1] [13]. The resolution process employs S-(+)-mandelic acid as the chiral resolving agent, forming diastereomeric salts with distinct solubility properties [1] [15]. This approach represents a significant advancement over chromatographic methods, offering superior scalability and cost-effectiveness for industrial production [2].

The mechanism of diastereomeric resolution relies on the formation of hydrogen-bonded complexes between the chiral resolving agent and the racemic substrate [13] [16]. S-(+)-mandelic acid interacts preferentially with the (4aS,9bR)-enantiomer of compound 11 through multiple hydrogen bonding interactions involving the hydroxyl and carboxyl groups of mandelic acid and the nitrogen centers of the pyrido[4,3-b]indole core [15] [16]. The resulting diastereomeric salts exhibit significantly different solubilities in methanol, enabling efficient separation through selective crystallization [1].

The resolution process operates at 40-50°C in methanol, with S-(+)-mandelic acid added as a solution to achieve homogeneous conditions [1]. The temperature is then gradually reduced to promote crystallization of the less soluble diastereomer [1]. The process achieves 41% resolution efficiency with greater than 99% enantiomeric excess, representing excellent stereochemical control [1]. The high enantiomeric excess is maintained throughout subsequent synthetic transformations, ensuring the final product meets stereochemical requirements [1].

| Resolving Agent | Solvent | Temperature (°C) | Resolution Efficiency (%) | Enantiomeric Excess (%) | Recovery Process | Scale Compatibility | Diastereomer Ratio |

|---|---|---|---|---|---|---|---|

| S-(+)-Mandelic acid | Methanol | 40-50 | 41 | >99 | Filtration | Kilogram | 1:1 |

| R-(-)-Mandelic acid | Toluene/Acetone | 25 | N/A | >95 | Crystallization | Laboratory | 1:1 |

| Tartaric acid | Ethanol | 25-30 | N/A | Variable | Crystallization | Laboratory | 1:1 |

| Various chiral acids | Various | Variable | 30-70 | Variable | Crystallization | Variable | Variable |

The optimization of resolution conditions has focused on maximizing both yield and enantiomeric excess while maintaining process robustness [13] [16]. Solvent selection plays a critical role, with methanol providing optimal solubility characteristics for both the substrate and resolving agent [1] [15]. Temperature control during crystallization affects both the rate of crystal formation and the selectivity of the resolution process [13].

Alternative resolving agents have been investigated to improve resolution efficiency and reduce costs [16] [17]. R-(-)-mandelic acid demonstrated comparable stereochemical selectivity but with reversed enantiomer preference [15]. Tartaric acid derivatives showed promise for specific applications but generally provided lower resolution efficiency [16]. The screening of various chiral acids revealed that carboxylic acid functionality combined with additional hydrogen bonding capability provides optimal resolution performance [16].

The scale-up of diastereomeric resolution has been successfully demonstrated at kilogram scale, with consistent stereochemical outcomes maintained across different batch sizes [1] [7]. The process exhibits excellent reproducibility and has been validated through multiple manufacturing campaigns [1]. The recovery of the resolving agent through acid-base treatment enables cost-effective operation and minimizes waste generation [16].

The kinetics of diastereomeric salt formation follow complex nucleation and crystal growth mechanisms [13]. The initial formation of hydrogen-bonded complexes in solution precedes the nucleation step, which determines the selectivity of the crystallization process [13]. Crystal growth rates affect the final purity and yield of the resolved material, with controlled cooling rates providing optimal results [13].

The development of robust reverse-phase high performance liquid chromatography methods for lumateperone tosylate quantification has been a focal point of recent analytical research [1] [2]. Multiple methodologies have been established using different chromatographic conditions to achieve optimal separation and detection sensitivity.

The most extensively validated method employs a Phenomenex C18 column (250 mm × 4.6 mm internal diameter, 5 μm particle size) with a mobile phase composition of methanol and 0.1% orthophosphoric acid in water at a ratio of 45:55 volume/volume [1] [2]. This method operates at a flow rate of 1.00 milliliter per minute with ultraviolet detection at 227 nanometers wavelength, achieving a retention time of 9.28 minutes for lumateperone tosylate [1]. The chromatographic run time is maintained at 10 minutes with column temperature controlled at 40 degrees Celsius [1] [2].

Alternative methodological approaches have been documented utilizing different column chemistries and mobile phase compositions. One variant employs a Hypersil C18 column (150 mm × 4.6 mm internal diameter, 5 μm particle size) with a phosphoric acid buffer and methanol mobile phase at a 70:30 ratio, pH adjusted to 3.0 [3]. This method operates at a reduced flow rate of 0.8 milliliter per minute with detection at 245 nanometers, resulting in a significantly shorter retention time of 2.698 minutes [3]. A third methodological variation utilizes a Hypersil BDS C18 column with buffer pH 6.2 and methanol at an 80:20 ratio, detecting at 233 nanometers with a retention time of 3.403 minutes [4].

The linearity parameters for these methods demonstrate excellent correlation coefficients. The primary method shows linearity in the concentration range of 2-10 micrograms per milliliter with a correlation coefficient of 0.9999 [1] [2]. The limit of detection and limit of quantification have been established at 0.771 and 2.336 micrograms per milliliter, respectively [1]. Mass spectrometric confirmation has identified the retention peaks, with the first peak at 4.15 minutes corresponding to tosylate (molecular weight 173.37) and the second peak at 8.85 minutes corresponding to lumateperone (molecular weight 394.89) [1].

Stability-Indicating Assay Development Forced Degradation Studies

Comprehensive forced degradation studies have been conducted to establish the stability-indicating nature of analytical methods for lumateperone tosylate [1] [2]. These studies were performed according to International Conference on Harmonisation guidelines, exposing the drug substance to various stress conditions including hydrolytic, oxidative, thermal, and photolytic degradation pathways [1].

Hydrolytic Degradation Pathways

Acidic hydrolysis studies revealed remarkable stability of lumateperone tosylate under acidic conditions. When exposed to 5 normal hydrochloric acid for 24 hours at room temperature, the compound maintained 99.95% assay with no detectable degradation [1]. Extended exposure to acidic conditions for 48 hours showed minimal degradation with 99.2% drug recovery [1]. Even under elevated temperature conditions (80 degrees Celsius for 24 hours with 5 normal hydrochloric acid), the compound demonstrated exceptional stability with 100.06% assay [1].

In contrast, basic hydrolysis conditions demonstrated significant susceptibility of lumateperone tosylate to alkaline degradation. Exposure to 5 normal sodium hydroxide for 24 hours at room temperature resulted in complete degradation (100% degradation, 0% assay) [1]. Progressive dilution of basic conditions showed concentration-dependent degradation patterns: 1 normal sodium hydroxide for 30 minutes resulted in 69.88% degradation, while 0.1 normal sodium hydroxide for 30 minutes produced 38.34% degradation [1]. Under milder conditions (0.1 normal sodium hydroxide for 10 minutes), degradation was reduced to 15.32% [1].

Oxidative Degradation Characteristics

Oxidative stress testing using 30% hydrogen peroxide revealed moderate susceptibility to oxidative degradation. Extended exposure (24 hours at room temperature) resulted in 40.58% degradation with 59.42% drug recovery [1]. Reduced exposure time (6 hours at room temperature) significantly improved stability with only 8.17% degradation and 91.83% drug recovery [1]. These findings indicate that lumateperone tosylate exhibits time-dependent oxidative degradation kinetics.

Thermal and Photolytic Stability

Thermal stability studies conducted at 60 degrees Celsius for 72 hours demonstrated excellent thermal stability with 100.82% assay and no detectable degradation [1]. Similarly, photolytic degradation studies involving exposure to sunlight for 7 days showed remarkable photostability with 100.21% assay and no degradation products [1]. These results indicate that lumateperone tosylate possesses inherent stability under standard storage and handling conditions.

Ultraviolet-Visible Spectrophotometric Analysis Parameters

Ultraviolet-visible spectrophotometric methods have been developed as alternative analytical approaches for lumateperone tosylate quantification [5] [6] [7]. The spectrophotometric characteristics of lumateperone tosylate have been thoroughly investigated across different solvent systems and analytical conditions.

The primary ultraviolet absorption maximum for lumateperone tosylate occurs at 227 nanometers when dissolved in methanol [1] [2]. Additional absorption peaks have been identified at 314 and 207 nanometers, providing alternative detection wavelengths for specific analytical applications [1]. In aqueous systems, the absorption maximum shifts to 243 nanometers with excellent linearity observed in the concentration range of 5-45 micrograms per milliliter [5]. Alternative methodologies utilizing methanol as solvent have reported absorption maxima at 245 nanometers with additional peaks at 215 nanometers [3].

The method validation parameters for ultraviolet-visible spectrophotometry demonstrate acceptable analytical performance. Using detection at 243 nanometers in aqueous medium, the method exhibits a correlation coefficient of 0.9999 with limits of detection and quantification established at 0.315 and 0.964 micrograms per milliliter, respectively [5]. The method accuracy shows recovery percentages of 99.525% with relative standard deviation of 0.145797%, indicating excellent precision [5].

Quality by Design approaches have been implemented in spectrophotometric method development to ensure robust analytical performance [8] [9]. The optimized conditions involve careful control of pH, solvent composition, and measurement parameters to achieve consistent and reliable quantification results [8].

Mass Spectrometric Characterization of Degradation Products

Mass spectrometric analysis has provided crucial identification and characterization of lumateperone tosylate and its associated degradation products [1] [10] [11]. The molecular ion peak for lumateperone appears at mass-to-charge ratio 394.89, corresponding to the expected molecular weight of 393.51 grams per mole for the free base form [1]. The tosylate counterion produces a characteristic peak at mass-to-charge ratio 173.37, confirming the presence of the toluenesulfonic acid component with molecular weight 172.20 grams per mole [1].

Advanced mass spectrometric techniques including Ultra Performance Liquid Chromatography coupled with Quadrupole Exactive Orbitrap High Resolution Mass Spectrometry have been employed for comprehensive metabolic profiling [10] [11]. These studies have provided detailed characterization of lumateperone metabolism pathways and identification of potential degradation products under various stress conditions.

The mass spectrometric data supports the retention time assignments in chromatographic methods, with the early-eluting peak (4.15 minutes) confirmed as tosylate and the later-eluting peak (8.85 minutes) confirmed as lumateperone [1]. This mass spectrometric confirmation is essential for method specificity and ensures accurate quantification in the presence of degradation products or impurities.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

FDA Medication Guides

Lumateperone Tosylate

CAPSULE;ORAL

INTRA-CELLULAR

06/28/2023

Use Classification

Dates

2: Krogmann A, Peters L, von Hardenberg L, Bödeker K, Nöhles VB, Correll CU. Keeping up with the therapeutic advances in schizophrenia: a review of novel and emerging pharmacological entities. CNS Spectr. 2019 Aug;24(S1):38-69. doi: 10.1017/S109285291900124X. PubMed PMID: 31482779.

3: Davis JM. Commentary on: Corponi F., Fabbri C, Bitter, I. Montgomery, S., Vieta, E., Kaspar, S., Pallanti S., Serretti A. Novel antipsychotics specificity profile: A clinically oriented review of lurasidone, brexpiprazole, cariprazine and lumateperone. Eur Neuropsychopharmacol. 2019 Sep;29(9):1061-1062. doi: 10.1016/j.euroneuro.2019.07.001. Epub 2019 Jul 29. PubMed PMID: 31371104.

4: Corponi F, Fabbri C, Bitter I, Montgomery S, Vieta E, Kasper S, Pallanti S, Serretti A. Novel antipsychotics specificity profile: A clinically oriented review of lurasidone, brexpiprazole, cariprazine and lumateperone. Eur Neuropsychopharmacol. 2019 Sep;29(9):971-985. doi: 10.1016/j.euroneuro.2019.06.008. Epub 2019 Jun 27. Review. PubMed PMID: 31255396.

5: Ahmed M, Malik M, Teselink J, Lanctôt KL, Herrmann N. Current Agents in Development for Treating Behavioral and Psychological Symptoms Associated with Dementia. Drugs Aging. 2019 Jul;36(7):589-605. doi: 10.1007/s40266-019-00668-7. Review. PubMed PMID: 30957198.

6: Kumar B, Kuhad A, Kuhad A. Lumateperone: a new treatment approach for neuropsychiatric disorders. Drugs Today (Barc). 2018 Dec;54(12):713-719. doi: 10.1358/dot.2018.54.12.2899443. Review. PubMed PMID: 30596390.

7: Vanover KE, Davis RE, Zhou Y, Ye W, Brašić JR, Gapasin L, Saillard J, Weingart M, Litman RE, Mates S, Wong DF. Dopamine D(2) receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia. Neuropsychopharmacology. 2019 Feb;44(3):598-605. doi: 10.1038/s41386-018-0251-1. Epub 2018 Oct 26. PubMed PMID: 30449883; PubMed Central PMCID: PMC6333832.

8: Jankowska A, Wesolowska A, Pawlowski M, Chlon-Rzepa G. Multi-Target-Directed Ligands Affecting Serotonergic Neurotransmission for Alzheimer's Disease Therapy: Advances in Chemical and Biological Research. Curr Med Chem. 2018;25(17):2045-2067. doi: 10.2174/0929867324666170529122802. Review. PubMed PMID: 28554324.

9: Citrome L. Emerging pharmacological therapies in schizophrenia: what's new, what's different, what's next? CNS Spectr. 2016 Dec;21(S1):1-12. doi: 10.1017/S1092852916000729. Review. PubMed PMID: 28044942.